Losigamone

Description

Historical Context of Losigamone (B1675148) in Drug Discovery Research

The emergence of this compound as a subject of investigation is linked to the ongoing search for novel antiepileptic drugs (AEDs), especially for patients whose seizures are not adequately controlled by existing medications. ddtjournal.comnih.gov The development of new AEDs with diverse mechanisms of action has been an intensive area of research in medicinal chemistry. ddtjournal.com this compound was identified through medicinal plant-based drug discovery, which represents a distinct approach in the search for new therapeutic agents. ddtjournal.com

Emergence as a Novel Investigational Compound

This compound (AO-33) emerged as a novel investigational compound in the field of epilepsy treatment. ddtjournal.comomicsonline.org Research into this compound progressed to the point where it underwent Phase III clinical trials around the year 2000 to assess its efficacy and tolerability as an add-on therapy for partial seizures. wikipedia.orgnih.govnih.gov

Chemical Classification as a Beta-Methoxy-Butenolide

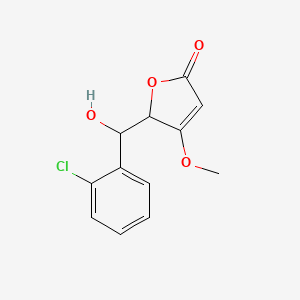

Chemically, this compound is classified as a beta-methoxy-butenolide. ddtjournal.comnih.govomicsonline.orgif-pan.krakow.plresearchgate.nethumanjournals.com Its structure is described as 5-α-5 (2-chlorophenylhydroxymethyl)-4-methoxy-2(5H)-furanone. ddtjournal.com This classification places it among a group of compounds related to natural products like fadyenolides and piperolides, which have been isolated from plants such as Piper fadyenii and Piper sanctum. ddtjournal.comomicsonline.org

Identification as a Racemic Mixture

This compound is identified as a racemic mixture. ddtjournal.comnih.govomicsonline.orgwikipedia.orgif-pan.krakow.plresearchgate.netif-pan.krakow.pljpccr.eu A racemic mixture consists of equal amounts of two enantiomers, which are stereoisomers that are non-superimposable mirror images of each other.

Significance of this compound Enantiomers in Preclinical Investigations

Given that this compound is a racemic mixture, academic research has extensively investigated the individual contributions and pharmacological profiles of its constituent enantiomers. This is significant because enantiomers can often exhibit different biological activities.

Designation of Enantiomers (e.g., AO-242, AO-294; S(+)-, R(-)-)

The two enantiomers of this compound have been specifically designated in research. They are commonly referred to as AO-242 and AO-294. nih.govif-pan.krakow.plresearchgate.netif-pan.krakow.pljpccr.eu These designations correspond to the S(+) and R(-) configurations, respectively. Specifically, AO-242 is the S(+)-enantiomer, and AO-294 is the R(-)-enantiomer. nih.gov this compound itself, the racemic mixture, has also been referred to as AO-33 in some studies. omicsonline.orgnih.gov

Enantiomeric Differences in Research Potency and Activity Profiles

Preclinical investigations have revealed notable differences in the potency and activity profiles of the this compound enantiomers, AO-242 and AO-294. ddtjournal.comif-pan.krakow.plresearchgate.netif-pan.krakow.pljpccr.eunih.gov

Studies have shown that the enantiomer AO-242 appears to be more potent than AO-294 and the racemic mixture (this compound) in certain experimental models. if-pan.krakow.plresearchgate.net For instance, in the maximal electroshock (MES) test in mice, the median effective dose (ED50) values for this compound, AO-242, and AO-294 have been reported, demonstrating these differences in potency. jpccr.eu

Interactive Table 1: Median Effective Doses (ED50) in Mouse MES Test

| Compound | ED50 (mg/kg) |

| This compound | 7.7 |

| AO-242 | 4.9 |

| AO-294 | 69 |

Data derived from preclinical studies in mice jpccr.eu.

Research using audiogenic seizure-prone mice (DBA/2 mice) further supports the differential activity of the enantiomers. In these studies, only the AO-242 enantiomer was found to be effective in preventing audiogenic seizures, indicating it is likely the primary active component within the racemic mixture for this specific seizure type. if-pan.krakow.plnih.gov At a dose of 20 mg/kg, S(+)-losigamone (AO-242) significantly inhibited clonic/tonic convulsions, protecting a high percentage of mice, whereas R(-)-losigamone (AO-294) provided no protection at the same dose. nih.gov

Interactive Table 2: Protection Against Audiogenic Seizures in DBA/2 Mice

| Compound | Dose (mg/kg, i.p.) | Protection Rate (%) |

| S(+)-losigamone (AO-242) | 5 | Dose-dependent inhibition observed |

| S(+)-losigamone (AO-242) | 10 | Dose-dependent inhibition observed |

| S(+)-losigamone (AO-242) | 20 | 91 |

| R(-)-losigamone (AO-294) | 20 | 0 |

| This compound (Racemate) | 20 | 27 |

Data derived from studies in DBA/2 mice nih.gov.

In vitro experiments have also highlighted these differences. Studies on mouse cortical slices showed that S(+)-losigamone (AO-242) significantly reduced the release of excitatory amino acids like glutamate (B1630785) and aspartate, while R(-)-losigamone (AO-294) did not have this effect at comparable concentrations. nih.govjpccr.eu While both enantiomers have shown some GABA-potentiating properties, the S(+)-enantiomer (AO-242) appears to be more potent in this regard as well. nih.gov The distinct pharmacological activity profiles observed between the two enantiomers in both in vitro and in vivo experiments suggest that excitatory amino acid-mediated processes are particularly influenced by S(+)-losigamone, whereas R(-)-losigamone does not exhibit these specific properties to the same extent. wikipedia.orgnih.gov

The relative effectiveness of the two enantiomers and their racemic mixture has been shown to vary depending on the experimental test employed. if-pan.krakow.pl This underscores the importance of studying individual enantiomers to fully understand the pharmacological properties of a racemic compound like this compound.

Positioning within Anticonvulsant Research Landscape

Within the anticonvulsant research landscape, this compound has been explored as a potential add-on therapy for focal epilepsy nih.govcochranelibrary.com. Its positioning is notable due to its proposed multiple mechanisms of action, which differentiate it from some established antiepileptic drugs jpccr.eu.

Research findings suggest that this compound may exert its anticonvulsant effects through several pathways. While the exact mechanism remains unclear, experimental studies indicate that this compound can stimulate neuronal chloride channels and enhance the effects of GABA, although it does not directly bind to GABA, benzodiazepine (B76468), or picrotoxin (B1677862) receptors nih.gov. It has also been shown to reduce the frequency of spontaneous action potentials and depress repetitive firing of neurons nih.gov. Other proposed mechanisms include the inhibition of glutamatergic neurotransmission and changes in the permeability of sodium and potassium channels jpccr.eu.

Studies comparing the enantiomers of this compound have revealed differences in their pharmacological activity profiles, suggesting that excitatory amino acid-mediated processes may be more involved in the mode of action of S(+)-losigamone, while R(-)-losigamone may not possess such properties nih.govwikipedia.orgmedchemexpress.cn. Specifically, S(+)-losigamone has been shown to reduce the release of glutamate and aspartate from cortical slices and significantly reduce spontaneous depolarizations in cortical wedge preparations, often at lower concentrations than R(-)-losigamone nih.govmedchemexpress.cn. In vivo studies in mice models of audiogenic seizures also indicated that S(+)-losigamone was more effective in inhibiting convulsions compared to R(-)-losigamone nih.govmedchemexpress.cn.

Clinical trials have investigated this compound as an add-on treatment for partial seizures nih.govnih.gov. One randomized, double-blind, placebo-controlled study involving 264 patients with focal epilepsy assessed the efficacy of this compound at doses of 1200 mg/day and 1500 mg/day as add-on therapy nih.govnih.gov. The study observed a dose-dependent reduction in seizure frequency nih.govnih.gov.

Table 1: Summary of Seizure Frequency Reduction in a Clinical Study (Add-on Therapy for Focal Epilepsy) nih.govnih.gov

| Treatment Group | Relative Median Reduction of Partial Seizure Frequency (%) | Patients with ≥ 50% Seizure Reduction (%) |

| Placebo | 3.3 | 11.8 |

| This compound 1200 mg/day | 19.7 | 17.2 |

| This compound 1500 mg/day | 25.3 | 29.3 |

The differences in seizure frequency reduction between both this compound groups and the placebo group were statistically significant (P<0.01) nih.gov. A positive association between dosage and response was also observed (P=0.003) nih.gov. Another study involving 203 patients also reported a median percent change of seizures of 14.9% for the this compound group versus 6.7% for the placebo group (P=0.004) nih.gov.

This compound's positioning is also influenced by its comparison to other anticonvulsants in research. While some antiepileptic drugs primarily act on single targets like sodium channels or GABA receptors, research on this compound suggests a broader spectrum of potential interactions, including effects on chloride channels, GABA potentiation, and modulation of excitatory amino acid release nih.govjpccr.eunih.gov. This multi-target potential is an area of ongoing academic interest in understanding its place in the broader landscape of epilepsy treatment options.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11ClO4 |

|---|---|

Molecular Weight |

254.66 g/mol |

IUPAC Name |

2-[(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one |

InChI |

InChI=1S/C12H11ClO4/c1-16-9-6-10(14)17-12(9)11(15)7-4-2-3-5-8(7)13/h2-6,11-12,15H,1H3 |

InChI Key |

ICDNYWJQGWNLFP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O |

Synonyms |

(5RS)-(alphaSR)-5-(2-chlorophenylhydroxymethyl)-4-methoxy-2(5H)-furanone 5-(2-chlorophenylhydroxymethyl)-4-methoxy-2-(5H)-furanone A 033 A-033 A033 ADD137022 AO-33 losigame losigamone |

Origin of Product |

United States |

Preclinical Pharmacological Investigations of Losigamone

In Vitro Anticonvulsant Activity Profiling

The in vitro evaluation of Losigamone (B1675148) has provided significant insights into its potential as an antiepileptic agent. These studies have utilized various models that mimic the hyperexcitability characteristic of epilepsy, allowing for a detailed examination of the compound's effects on neuronal activity at a cellular and network level.

Studies in Hippocampal Slice Models (e.g., CA1, CA3 regions)

The hippocampal slice preparation is a widely used ex vivo model in epilepsy research, as it maintains the intricate neuronal circuitry of the hippocampus, a brain region highly susceptible to seizure activity.

Picrotoxin (B1677862), a non-competitive antagonist of the GABA-A receptor chloride channel, is commonly used to induce epileptiform activity in hippocampal slices. By blocking inhibitory neurotransmission, picrotoxin leads to neuronal hyperexcitability and seizure-like discharges. In studies utilizing this model, this compound has been shown to effectively counteract the effects of picrotoxin. It dose-dependently reduces and can ultimately block the spontaneous epileptiform events induced by picrotoxin in both the CA1 and CA3 regions of the hippocampus. nih.gov Furthermore, stimulus-induced burst discharges are shortened in duration by this compound, although not completely blocked. nih.gov

Table 1: Effect of this compound on Picrotoxin-Induced Epileptiform Activity

| Parameter | Observation | Effective Concentration Range |

|---|---|---|

| Spontaneous Epileptiform Events | Reduction and eventual blockade | Dose-dependent |

| Stimulus-Induced Burst Discharges | Shortened duration | Not specified |

Epileptiform activity can also be induced in hippocampal slices by perfusing them with a solution containing a low concentration of calcium ions. This model is thought to reflect non-synaptic mechanisms of seizure generation, such as ephaptic interactions and changes in neuronal excitability. Research has demonstrated that this compound is also effective in this model, suggesting a mechanism of action that may not be solely dependent on synaptic transmission. nih.gov The compound has been observed to block spontaneous, seizure-like events that develop under low calcium conditions, pointing towards a direct effect on neuronal membrane properties. nih.gov

Table 2: Effect of this compound on Low Calcium Ion-Induced Epileptiform Activity

| Parameter | Observation | Effective Concentration Range |

|---|---|---|

| Spontaneous Seizure-Like Events | Blockade | Dose-dependent |

Removing magnesium ions from the extracellular solution is another established method for inducing epileptiform activity in hippocampal slices. This model is particularly relevant for studying the role of the NMDA receptor, as magnesium ions normally block the NMDA receptor channel at resting membrane potential. In the low magnesium model, this compound and its isomers have demonstrated efficacy in reducing and blocking epileptiform discharges in the CA1 and CA3 regions. nih.gov Specifically, at a concentration of 50 µM, this compound (racemate) and its more active enantiomer showed similar efficacy in suppressing this activity. nih.gov Higher concentrations (300 µM) were effective in blocking late recurrent discharges. nih.gov

Table 3: Effect of this compound and Its Isomers on Low Magnesium Ion-Induced Epileptiform Activity

| Compound | Concentration | Effect |

|---|---|---|

| This compound (racemate) | 50 µM | Reduction and blockade of epileptiform discharges |

| Active Enantiomer | 50 µM | Similar efficacy to racemate |

| This compound (racemate) | 300 µM | Blockade of late recurrent discharges |

Effects on Spontaneous Depolarizations in Cortical Wedge Preparations

The cortical wedge preparation, typically from mice susceptible to seizures, is another in vitro model used to assess anticonvulsant activity. When perfused with a magnesium-free solution, these preparations exhibit spontaneous depolarizations. Studies investigating the effects of this compound in this model have revealed stereoselective activity. The S(+)-enantiomer of this compound was found to be more potent, significantly reducing these spontaneous depolarizations at concentrations between 50-200 µM. nih.gov The R(-)-enantiomer also had a significant effect but at higher concentrations, ranging from 200-800 µM. nih.gov

Table 4: Effect of this compound Enantiomers on Spontaneous Depolarizations in Cortical Wedge Preparations

| Enantiomer | Effective Concentration Range |

|---|---|

| S(+)-Losigamone | 50-200 µM |

| R(-)-Losigamone | 200-800 µM |

Modulation of Repetitive Neuronal Firing

A key characteristic of seizure activity is the sustained, high-frequency firing of neurons. The ability of a compound to modulate this repetitive firing is a strong indicator of its potential anticonvulsant efficacy. In vitro studies have shown that this compound can indeed modulate repetitive neuronal firing. nih.govnih.gov It has been demonstrated to reduce the number of action potentials elicited by prolonged depolarizing current injections in pyramidal cells of the CA1 region and the entorhinal cortex. nih.gov This effect is believed to be mediated, at least in part, by a reduction in the persistent sodium current (INaP), which contributes to maintaining the depolarized state required for repetitive firing. nih.gov

Table 5: Effect of this compound on Repetitive Neuronal Firing

| Model | Observation | Proposed Mechanism |

|---|---|---|

| Pyramidal cells (CA1, entorhinal cortex) | Reduction in the number of action potentials | Decrease in persistent sodium current (INaP) |

In Vivo Anticonvulsant Efficacy in Experimental Seizure Models

This compound has demonstrated significant anticonvulsant properties across a variety of preclinical in vivo models, indicating a broad spectrum of activity. These experimental models are crucial for characterizing the potential therapeutic profile of a compound by simulating different types of seizures.

The maximal electroshock seizure (MES) test is a widely used preclinical model for identifying anticonvulsant drugs that are effective against generalized tonic-clonic seizures. uc.pt In this test, an electrical stimulus is applied to induce a maximal seizure, characterized by a tonic extension of the hind limbs. uc.ptpharmacologydiscoveryservices.com The ability of a compound to prevent this endpoint is a key indicator of its efficacy. uc.pt this compound has shown significant efficacy in preventing MES-induced seizures in rodent models. nih.govnih.gov

This compound is a racemic mixture composed of two enantiomers, AO-242 and AO-294. nih.gov Preclinical studies have investigated the anticonvulsant activity of the racemate (also referred to as AO-33) and its individual isomers in the MES test. nih.gov These investigations revealed that the anticonvulsant potency is not equally distributed between the enantiomers. The enantiomer AO-242 was found to be the most potent, followed by the racemic mixture, with the AO-294 enantiomer being significantly less active. nih.gov This stereoselective activity suggests that one enantiomer is primarily responsible for the anticonvulsant effect observed in this model. The rank order of efficacy in the MES test in mice was determined to be AO-242 > this compound (racemate) >> AO-294. nih.gov

| Compound | Relative Potency |

|---|---|

| AO-242 (Enantiomer) | Most Potent |

| This compound (Racemate) | Intermediate Potency |

| AO-294 (Enantiomer) | Least Potent |

Dose-response studies are essential for characterizing the relationship between the concentration of a drug and its protective effect. In the MES test, the efficacy of an anticonvulsant is typically quantified by determining the ED50 value, which is the dose required to protect 50% of the animals from the tonic hindlimb extension endpoint. scispace.com While specific ED50 values for this compound from individual studies are proprietary, the collective preclinical data confirm a dose-dependent protective effect against MES-induced seizures. nih.gov

The pentylenetetrazol (PTZ) seizure model is used to screen for drugs effective against generalized seizures, particularly myoclonic and absence seizures. meliordiscovery.comyoutube.com PTZ is a central nervous system stimulant that acts as a GABA-A receptor antagonist, and its administration induces clonic convulsions. youtube.complos.org this compound has been shown to exhibit significant protective effects against PTZ-induced clonic convulsions in mice, indicating its potential utility in managing this seizure type. nih.gov The potency of this compound can vary depending on the animal species used and the route of administration. nih.gov

Genetic models, such as the DBA/2 mouse strain, are valuable for investigating inherited susceptibility to seizures. nih.govnih.gov DBA/2 mice are prone to audiogenic seizures, which are severe tonic-clonic convulsions induced by intense auditory stimulation. nih.govnih.gov This model is used to evaluate the efficacy of compounds against reflex epilepsies. nih.gov

Studies investigating the effects of this compound's enantiomers in this model revealed a striking difference in their activity. The S(+)-losigamone enantiomer demonstrated a significant, dose-dependent inhibition of clonic/tonic convulsions. In contrast, the R(−)-losigamone enantiomer provided no protection. nih.govnih.gov The racemic mixture also failed to produce statistically significant protection, suggesting that the R(−)-enantiomer might interfere with the activity of the more potent S(+)-enantiomer in this specific seizure model. nih.gov

| Compound | Protection against Clonic/Tonic Convulsions |

|---|---|

| S(+)-Losigamone (20 mg/kg) | 91% |

| R(−)-Losigamone (20 mg/kg) | 0% |

| This compound (Racemate, 20 mg/kg) | 27% (Not statistically significant) |

To further define its anticonvulsant profile, this compound has been evaluated in models using other chemoconvulsants that act through different mechanisms.

Bicuculline (B1666979): While direct in vivo studies with bicuculline, a competitive GABA-A receptor antagonist, are not extensively detailed in available literature, related in vitro findings provide insight. This compound has shown anticonvulsant activity in the picrotoxin model in hippocampal slices. nih.gov Picrotoxin is a non-competitive GABA-A channel blocker, and activity in this model suggests a potential to counteract seizures mediated by disruption of GABAergic inhibition. nih.gov

4-Aminopyridine (B3432731) (4-AP): The compound 4-AP is a potassium channel blocker that induces seizures by increasing neurotransmitter release. nih.govmdpi.com Preclinical research has reported that this compound can inhibit the de novo synthesis of neurotransmitter amino acids that is induced by 4-aminopyridine in the rat hippocampus. nih.gov This suggests a mechanism by which this compound may counteract the hyperexcitability caused by 4-AP.

Maximal Electroshock Seizure (MES) Test in Rodents

Pharmacodynamic Interactions with Other Anticonvulsants in Animal Models

The potential use of this compound in combination therapies for epilepsy has been explored through preclinical studies in animal models. nih.gov These investigations are crucial for predicting effective drug combinations that could offer enhanced anticonvulsant effects. nih.gov The primary method used to evaluate these pharmacodynamic interactions is isobolographic analysis, which helps to determine whether the combined effect of two drugs is greater than, equal to, or less than the sum of their individual effects. nih.govjpccr.eu

Isobolographic Analysis of Combination Effects

Isobolographic analysis is a widely accepted method for characterizing pharmacodynamic interactions between drugs. jpccr.eujpccr.eu Studies on this compound have employed this technique in the maximal electroshock (MES) test in mice, a standard model for screening anticonvulsant activity. nih.gov In this model, tonic hindlimb extension is the endpoint used to determine the median effective dose (ED₅₀) of a drug, which is the dose that protects 50% of the animals from the induced seizure. nih.gov

To assess the interaction, the ED₅₀ values for this compound and a conventional antiepileptic drug (AED) are determined individually. nih.gov Then, the drugs are combined in various fixed ratios (e.g., 1:3, 1:1, 3:1), and the ED₅₀ for the mixture (experimentally derived ED₅₀mix) is determined. nih.gov This experimental value is then compared to a theoretically calculated additive ED₅₀ (ED₅₀add). nih.govresearchgate.net If the ED₅₀mix is significantly lower than the ED₅₀add, the interaction is synergistic; if they are not statistically different, it is additive; and if the ED₅₀mix is significantly higher, the interaction is antagonistic. jpccr.euresearchgate.net

Research has evaluated the interactions between this compound (LSG) and several conventional AEDs, including valproate (VPA), carbamazepine (B1668303) (CBZ), phenytoin (B1677684) (PHT), and phenobarbital (B1680315) (PB). nih.gov The results of these isobolographic analyses provide a quantitative measure of the combined anticonvulsant effects. nih.gov

| Drug Combination | Fixed Ratio (LSG:AED) | Theoretical Additive ED₅₀ (mg/kg) | Experimental Mixture ED₅₀ (mg/kg) | Type of Interaction |

|---|---|---|---|---|

| LSG + Valproate (VPA) | 1:1 | 138.0 | 85.2 | Synergistic |

| LSG + Carbamazepine (CBZ) | Not Specified | - | - | Additive |

| LSG + Phenytoin (PHT) | Not Specified | - | - | Additive |

| LSG + Phenobarbital (PB) | 1:3 | - | - | Additive |

| LSG + Phenobarbital (PB) | 1:1 | - | - | Additive |

| LSG + Phenobarbital (PB) | 3:1 | 18.4 | 26.7 | Antagonistic |

Note: Specific ED₅₀ values for all additive interactions were not detailed in the source material.

Additive, Synergistic, and Antagonistic Interactions

The results from isobolographic studies have classified the interactions of this compound with other anticonvulsants as synergistic, additive, or antagonistic, depending on the specific drug combination and the ratio of the compounds. nih.govpreprints.org

Synergistic Interactions A synergistic, or supra-additive, interaction was identified between this compound and valproate (VPA). nih.gov For instance, in a 1:1 fixed-ratio combination, the experimentally determined ED₅₀mix was 85.2 mg/kg, which was significantly lower than the theoretically calculated additive ED₅₀add of 138 mg/kg. nih.gov This suggests that this specific combination produces a greater anticonvulsant effect than would be expected from the sum of their individual effects. nih.govresearchgate.net

Additive Interactions this compound demonstrated additive effects when combined with carbamazepine (CBZ) and phenytoin (PHT). nih.gov An additive interaction implies that the combined effect of the two drugs is equal to the sum of their individual effects. researchgate.net Furthermore, studies on the individual enantiomers of this compound, AO-242 and AO-294, found that both interacted additively with valproate, carbamazepine, phenytoin, and phenobarbital across all tested fixed-dose ratios (1:3, 1:1, and 3:1). nih.gov The investigation into the enantiomers also indicated that these interactions were pharmacodynamic in nature, as the enantiomers did not alter the brain concentrations of the other antiepileptic drugs. nih.gov

Antagonistic Interactions The combination of this compound with phenobarbital (PB) yielded more complex results. nih.gov While the interaction was additive for the fixed ratios of 1:3 and 1:1, it became antagonistic at a 3:1 ratio. nih.gov An antagonistic, or infra-additive, interaction means the combined effect is less than the sum of the individual drug effects. researchgate.net In the case of the 3:1 ratio of this compound to phenobarbital, the experimental ED₅₀mix was 26.7 mg/kg, significantly higher than the theoretical additive value of 18.4 mg/kg. nih.gov Further research on this compound's less active enantiomer, AO-294, revealed a similar pattern of interaction with phenobarbital, suggesting that this specific enantiomer may be responsible for the antagonistic effect observed with the racemic mixture of this compound at the 3:1 ratio. jpccr.eu

It is important to note that while these studies characterize the pharmacodynamic interactions, some pharmacokinetic interactions were also observed. For example, valproate, carbamazepine, and phenytoin were found to significantly increase the brain concentration of this compound, while this compound elevated the brain concentrations of carbamazepine and phenytoin, indicating a pharmacokinetic component to the observed effects. nih.gov

| Combined Drug | Observed Interaction Type |

|---|---|

| Valproate (VPA) | Synergistic |

| Carbamazepine (CBZ) | Additive |

| Phenytoin (PHT) | Additive |

| Phenobarbital (PB) | Additive or Antagonistic (Ratio-Dependent) |

Elucidation of Losigamone S Molecular and Cellular Mechanisms of Action

Modulation of Ion Channel Function

Research into the pharmacological profile of Losigamone (B1675148) indicates that its primary influence is on the key ion channels that govern neuronal excitability and synaptic transmission. nih.govnih.gov By interacting with voltage-gated sodium channels, potassium channels, and components of the GABAergic system, this compound effectively redresses the balance between neuronal excitation and inhibition. nih.govepilepsysociety.org.uk

A significant component of this compound's mechanism of action involves the modulation of voltage-gated sodium channels. These channels are fundamental to the initiation and propagation of action potentials. patsnap.comnih.gov By inhibiting these channels, this compound can suppress the aberrant, high-frequency neuronal firing that characterizes seizure activity. nih.govnih.gov This action is supported by evidence showing that this compound reduces sustained repetitive firing in neurons. nih.gov

Further studies have demonstrated that the S(+)-enantiomer of this compound significantly reduces the veratridine-elicited release of the excitatory neurotransmitters glutamate (B1630785) and aspartate from cortical slices. nih.gov Veratridine acts by preventing the inactivation of sodium channels, and its effects are blocked by sodium channel inhibitors, suggesting that this compound's action on this pathway is indicative of sodium channel blockade. nih.gov

Beyond its effects on transient sodium currents, this compound specifically targets the persistent sodium current (INaP). nih.govnih.gov The INaP is a small, non-inactivating or slowly inactivating sodium current that plays a crucial role in setting the subthreshold membrane potential and promoting repetitive firing. nih.govnih.gov An increase in INaP is linked to neuronal hyperexcitability and the generation of seizures. nih.gov

Whole-cell voltage-clamp recordings in rat hippocampal neurons have demonstrated that this compound effectively suppresses the INaP. nih.gov In these studies, the application of this compound (100-200 µM) resulted in a reversible decrease in the amplitude of INaP at depolarized membrane potentials. nih.gov This effect was specific to the INaP, as this compound had no discernible effect on residual non-specific cation currents when the INaP was blocked by tetrodotoxin (B1210768) (TTX). nih.gov This targeted reduction of the persistent sodium current is a key mechanism by which this compound decreases neuronal excitability and suppresses spontaneous and repetitive action potentials. nih.gov

| Experimental Model | This compound Concentration | Observed Effect on INaP | Reference |

| Rat Hippocampal Neurons (in slices and cultured) | 100-200 µM | Reversible decrease in the amplitude of INaP | nih.gov |

While direct activation of specific potassium channel subtypes by this compound is not fully elucidated, functional studies show a clear modulatory role. This compound and its optical isomers have been shown to antagonize potassium-induced hyperexcitability in rat hippocampal slices in a concentration-dependent manner. nih.gov Furthermore, the S(+)-enantiomer of this compound significantly reduces the release of glutamate and aspartate stimulated by high concentrations of potassium. nih.gov This effect on potassium-stimulated neurotransmitter release, which is dependent on membrane depolarization and subsequent opening of voltage-sensitive calcium channels, suggests an indirect modulatory effect on neuronal excitability rather than a direct blockade of potassium channels themselves. nih.gov

| Agent | Concentration | Experimental Preparation | Effect | Reference |

| S(+)-losigamone | 100 µM | Mouse Cortical Slices | Significant reduction in potassium-stimulated aspartate release | nih.gov |

| S(+)-losigamone | 100 µM | Mouse Cortical Slices | Significant reduction in potassium-stimulated glutamate release | nih.gov |

| S(+)-losigamone | 200 µM | Mouse Cortical Slices | Significant reduction in potassium-stimulated aspartate & glutamate release | nih.gov |

A pivotal aspect of this compound's mechanism of action is its ability to enhance inhibitory neurotransmission through the stimulation of neuronal chloride channels. nih.govnih.gov This action potentiates the effects of the primary inhibitory neurotransmitter in the brain, γ-aminobutyric acid (GABA). nih.govnih.gov

This compound has been demonstrated to directly stimulate the influx of chloride (36Cl-) into spinal cord neurons, even in the absence of exogenously applied GABA. nih.gov This effect was observed at concentrations ranging from 10-8 to 10-5 M. nih.gov Furthermore, at a concentration of 10-5 M, this compound potentiated the chloride influx induced by a suboptimal concentration of GABA. nih.gov The influx of negatively charged chloride ions into the neuron typically leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thus producing an inhibitory effect. researchgate.net

The mechanism by which this compound enhances chloride influx is unique. While its effects are mediated through the GABAA receptor-chloride channel complex, it does not act at the conventional binding sites. nih.govnih.gov Binding experiments have shown that even at concentrations up to 100 µM, this compound does not affect the specific binding of ligands to the GABA recognition site, the benzodiazepine (B76468) site, or the picrotoxin (B1677862)/TBPS site on the receptor complex. nih.gov

However, the stimulatory effect of this compound on chloride influx is inhibited by the GABA antagonists bicuculline (B1666979) and picrotoxin. nih.gov This indicates that while this compound does not bind to the primary GABA site, its action is dependent on a functional GABAA receptor complex. These findings suggest that this compound stimulates chloride influx through a GABA-sensitive mechanism by acting at a distinct, unidentified site on the neuronal chloride channel complex. nih.gov

Neuronal Chloride Channel Stimulation

Impact on Neurotransmitter Systems

This compound's anticonvulsant properties are believed to stem from its influence on the delicate balance between excitatory and inhibitory neurotransmission in the brain. nih.gov Research indicates that its mechanism of action involves the modulation of two key neurotransmitter systems: the glutamatergic system, which is primarily excitatory, and the GABAergic system, which is the main inhibitory system in the central nervous system. nih.govepilepsysociety.org.uk

Glutamatergic Neurotransmission Inhibition

This compound has been shown to dampen excitatory neurotransmission, a key factor in the generation and spread of seizure activity. nih.govnih.gov This inhibition is primarily achieved by reducing the release of excitatory amino acids.

Studies have demonstrated that this compound can decrease the release of key excitatory neurotransmitters, glutamate and aspartate. nih.gov This effect is stereoselective, with the S(+)-enantiomer of this compound being the active component in this mechanism. nih.gov

In laboratory models using mouse cortical slices, S(+)-losigamone significantly reduced the potassium- and veratridine-stimulated release of both glutamate and aspartate. nih.gov The R(-)-enantiomer, however, showed no effect on the release of these excitatory amino acids at the concentrations tested. nih.gov Specifically, S(+)-losigamone at concentrations of 100 μM and 200 μM produced a significant reduction in the release of both neurotransmitters. nih.gov

It has been suggested that this reduction in excitatory amino acid release may be linked to N-methyl-D-aspartate (NMDA) receptor antagonism. nih.govnih.govnih.gov this compound has been found to inhibit NMDA-induced depolarizations in cortical wedges, without affecting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-induced depolarizations. nih.govnih.gov

| Concentration of S(+)-losigamone (μM) | Reduction in Aspartate Release | Reduction in Glutamate Release |

|---|---|---|

| 100 | Significant (P<0.05) | Significant (P<0.01) |

| 200 | Significant (P<0.01) | Significant (P<0.01) |

GABAergic System Modulation

In addition to its effects on the glutamatergic system, this compound also modulates the inhibitory GABAergic system, which plays a crucial role in controlling neuronal excitability. nih.gov

This compound has been shown to enhance the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. nih.gov It potentiates GABA-mediated responses, thereby increasing the inhibitory tone in the central nervous system. nih.gov In vitro studies have shown that this compound can stimulate the influx of chloride ions (36Cl) into spinal cord neurons, an effect that is characteristic of GABAergic potentiation. nih.gov This potentiation of GABA's effects is believed to contribute to this compound's anticonvulsant activity. nih.gov At a concentration of 10⁻⁵ M, this compound was found to potentiate the effect of a suboptimal concentration of exogenous GABA on 36Cl influx. nih.gov

Despite its ability to potentiate GABAergic responses, studies have indicated that this compound does not directly bind to the main recognition sites on the GABAA receptor complex. nih.gov Binding experiments using cortical and cerebellar membrane preparations have shown that this compound, at concentrations up to 100 μM, does not displace the binding of ligands for the GABA, benzodiazepine, or picrotoxin (TBPS) binding sites. nih.gov This suggests that this compound modulates the GABAergic system through an allosteric mechanism at a site distinct from these classical binding locations. nih.gov

Stereoselective Mechanisms of this compound Enantiomers

The inhibition of excitatory amino acid release, a key component of this compound's action, is attributed solely to the S(+)-enantiomer. nih.gov As mentioned previously, S(+)-losigamone significantly reduces the release of glutamate and aspartate, while the R(-)-enantiomer is inactive in this regard. nih.gov

Conversely, both enantiomers appear to contribute to the modulation of the GABAergic system. nih.govnih.gov Both S(+)- and R(-)-losigamone have been shown to possess GABA-potentiating properties. nih.gov Interestingly, some research suggests that the R(-)-enantiomer may be more potent in this particular action. nih.gov Both isomers were also found to stimulate 36Cl influx into spinal cord neurons. nih.gov

This stereoselectivity highlights the multifaceted nature of this compound's mechanism of action, with one enantiomer primarily targeting the excitatory system and both contributing to the enhancement of inhibitory neurotransmission.

| Mechanism | S(+)-losigamone | R(-)-losigamone |

|---|---|---|

| Reduction of Glutamate/Aspartate Release | Active | Inactive |

| Potentiation of GABA-Mediated Responses | Active | Active (potentially more potent) |

Differential Effects on Amino Acid Release

This compound, particularly its S(+) enantiomer, has been shown to modulate the release of excitatory amino acids. nih.govnih.gov Studies utilizing mouse cortical slices have demonstrated that S(+)-losigamone can significantly reduce the release of both glutamate and aspartate that is stimulated by potassium and veratridine. nih.govnih.gov Veratridine stimulates neurotransmitter release by preventing the inactivation of sodium channels. nih.gov

In one key study, S(+)-losigamone at concentrations of 100 and 200 μM markedly decreased the elicited release of these excitatory amino acids. nih.govnih.gov Conversely, the R(-)-losigamone enantiomer did not produce any effect on the release of glutamate or aspartate at concentrations up to 400 μM. nih.govnih.gov This suggests that the inhibitory action on excitatory amino acid release is a specific characteristic of the S(+) isomer. The racemic mixture of this compound has also been found to reduce the veratridine-stimulated release of glutamate at concentrations of 100 μM and above, and the potassium-stimulated release at 200 μM. nih.govnih.gov

The mechanism behind this reduction in amino acid release by S(+)-losigamone may involve the blockade of sodium channels, as indicated by its effect on veratridine-stimulated release. nih.gov Furthermore, this compound has been observed to inhibit the de novo synthesis of neurotransmitter amino acids induced by 4-aminopyridine (B3432731) in the rat hippocampus. nih.gov

| Compound | Concentration | Effect on Glutamate and Aspartate Release |

|---|---|---|

| S(+)-Losigamone | 100 and 200 μM | Significant reduction |

| R(-)-Losigamone | Up to 400 μM | No effect |

Distinct Pharmacological Activity Profiles of S(+) and R(-) Isomers

The enantiomers of this compound exhibit notably different pharmacological profiles, extending beyond their effects on amino acid release. nih.govnih.gov These differences are evident in both in vitro and in vivo experimental models. nih.govnih.gov

In studies using cortical wedge preparations, which exhibit spontaneous depolarizations in a magnesium-free environment, both enantiomers showed activity, but at different potencies. nih.govnih.gov S(+)-losigamone significantly reduced these depolarizations at concentrations between 50 and 200 μM. nih.govnih.gov The R(-) isomer also had a significant effect, but at considerably higher concentrations, ranging from 200 to 800 μM. nih.govnih.gov The ability of S(+)-losigamone to block these spontaneous depolarizations suggests a potential role as an NMDA receptor antagonist. nih.gov

Significant divergence in the activity of the isomers has also been observed in animal models of seizures. In DBA/2 mice, which are susceptible to audiogenic seizures, S(+)-losigamone demonstrated a dose-dependent inhibition of clonic/tonic convulsions. nih.govnih.gov In contrast, R(-)-losigamone offered no protection against these seizures at the tested doses. nih.govnih.gov These findings underscore that the anticonvulsant activity of racemic this compound is primarily attributable to the S(+) enantiomer. nih.gov

| Pharmacological Test | S(+)-Losigamone | R(-)-Losigamone |

|---|---|---|

| Reduction of Spontaneous Depolarizations | Effective at 50–200 μM | Effective at 200–800 μM |

| Protection Against Audiogenic Seizures in DBA/2 Mice | Dose-dependent protection | No protection at tested doses |

Structure Activity Relationship Sar Studies and Analog Development

Identification of Key Structural Moieties for Anticonvulsant Activity

Losigamone's anticonvulsant efficacy is considered to be strictly dependent on its chemical structure, which is not comparable to known prototypes of other potential anticonvulsant agents. if-pan.krakow.pl Early pharmacological studies on tetronic acid derivatives, such as piperolide, which exerted depressant action on the central nervous system, stimulated systematic SAR studies of these compounds, eventually leading to the identification of This compound (B1675148). if-pan.krakow.pl While the precise key structural moieties for this compound's anticonvulsant activity are not explicitly detailed in the provided snippets beyond its classification as a beta-methoxy-butenolide, SAR studies in related butenolide derivatives have highlighted the importance of the butenolide D-ring for bioactivity in other contexts. researchgate.net

Enantioselective Synthesis and Characterization of Isomers

This compound is a racemic mixture of two enantiomers, AO-242 and AO-294. researchgate.netif-pan.krakow.pl These enantiomers have been shown to exhibit different pharmacological activity profiles. nih.govwikipedia.org Studies comparing the anticonvulsant effects of this compound and its isomers in the maximal electroshock (MES) test in mice revealed major differences in their potencies and activity durations. if-pan.krakow.pl The enantiomer AO-242 ((+)-losigamone) appears to be more potent than AO-294 ((-)-losigamone) or the racemate in some animal models, such as the MES test in mice and against audiogenic seizures in DBA/2 mice. researchgate.netif-pan.krakow.plnih.gov Conversely, AO-294 was found to be less potent in the MES test. jpccr.eu

Pharmacokinetic differences between the enantiomers have also been observed. omicsonline.org Biotransformation is stereoselective, with the (-)-enantiomer undergoing greater first-pass metabolism compared to the (+)-enantiomer. omicsonline.org

Characterization of the enantiomers has involved techniques such as chiral high-performance liquid chromatography (HPLC) for their analysis. if-pan.krakow.pl

The following table summarizes the ED50 values for this compound and its isomers in the MES test in mice:

| Treatment | ED50 (30 min) (mg/kg) | ED50 (60 min) (mg/kg) |

| LSG | 7.70 (7.27–8.48) | 17.3 (14.5–20.6) |

| AO-242 | 4.87 (3.64–5.31) | 69.01 (62.84–72.89) |

| AO-294 | 148.08 (122.64–177.02) | – |

Data derived from search result if-pan.krakow.pl. Note: The ED50 for AO-294 at 60 min was not available in the provided snippet.

Design and Synthesis of this compound Analogs

The structural novelty of this compound and its anticonvulsant properties have likely motivated the design and synthesis of its analogs to explore the SAR further and potentially identify compounds with improved pharmacological profiles.

Exploration of Butenolide Derivatives

This compound itself is a beta-methoxy-butenolide, structurally related to naturally occurring butenolides. researchgate.netif-pan.krakow.plomicsonline.org The exploration of butenolide derivatives for anticonvulsant activity is a relevant area of research, as evidenced by the historical context of this compound's discovery through studies of tetronic acid derivatives and butenolides like piperolide. if-pan.krakow.pl While the provided information does not detail specific butenolide derivatives synthesized as this compound analogs, the focus on the butenolide core in this compound's structure suggests that modifications and explorations around this moiety would be a logical approach in analog development. Research on other butenolide-containing compounds has shown the importance of the butenolide ring for biological activity, including antimicrobial and anti-cancer properties. researchgate.net

Modification for Enhanced Pharmacological Properties

Modification of lead compounds is a standard strategy in medicinal chemistry to enhance pharmacological properties such as potency, efficacy, and pharmacokinetic profiles. Given the observed differences in potency and metabolism between this compound's enantiomers if-pan.krakow.plomicsonline.orgnih.gov, modifications aimed at improving these aspects would be a key focus in analog development. While specific examples of this compound analogs designed for enhanced pharmacological properties are not explicitly detailed in the provided snippets, the ongoing research into new antiepileptic drugs often involves structural modifications to optimize activity and tolerability. researchgate.net The stereoselective metabolism of this compound suggests that modifications influencing metabolic pathways could be explored. omicsonline.org

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling play an increasingly important role in modern drug discovery and development, including SAR studies and the design of new compounds. kallipos.gramazon.comresearchgate.net

Ligand-Protein Interaction Studies

Understanding the interaction between a ligand (like this compound or its analogs) and its target protein(s) is crucial for elucidating the mechanism of action and guiding rational drug design. Computational methods such as molecular docking and molecular dynamics simulations are used to study ligand-protein interactions, predict binding affinities, and understand the geometry of a ligand within a protein's active site. leeds.ac.ukni.ac.rs While the specific protein targets of this compound are not fully established researchgate.netif-pan.krakow.pl, studies on its potential mechanisms of action, such as modulation of GABAergic and glutamatergic systems or interaction with ion channels nih.govwikipedia.orgif-pan.krakow.pl, suggest that ligand-protein interaction studies would focus on proteins within these pathways. Computational interaction studies can be used in the design of chemical compounds. google.comgoogle.com

Prediction of Binding Modes for Analogs

Structure-Activity Relationship (SAR) studies are crucial in understanding how modifications to a compound's chemical structure affect its biological activity. For this compound, which exists as a racemic mixture of two enantiomers, AO-242 and AO-294, research has indicated that their pharmacological activity profiles are not identical. wikipedia.orgif-pan.krakow.plresearchgate.net The enantiomer AO-242 appears to be more potent than AO-294 or the racemate in certain experimental models. if-pan.krakow.plresearchgate.net This difference in potency between the enantiomers suggests that the stereochemistry at the chiral centers of this compound plays a role in its interaction with biological targets.

While the precise binding site for this compound remains to be definitively established, particularly within glutamatergic receptors like the NMDA receptor, the anticonvulsant effects are thought to be related to presynaptic activity and influence on intrinsic neuronal processes rather than solely postsynaptic receptor modulation. if-pan.krakow.pl this compound has been shown to stimulate the neuronal chloride channel, enhancing chloride influx in the absence of GABA and potentiating GABA's effects, although it does not directly bind to the known GABA, benzodiazepine (B76468), or picrotoxin (B1677862) binding sites on the neuronal chloride channel. nih.govnih.gov This suggests an interaction with a distinct site on the GABA-sensitive mechanism. nih.gov

Studies on sustained repetitive firing in hippocampal-entorhinal cortex slices have shown that this compound reduces the intrinsic excitability of neurons with only minor effects on postsynaptic potential. researchgate.net Complementary findings suggest that this compound enhances GABA receptor-mediated Cl influx into spinal cord neurons. researchgate.net However, a direct interaction with known modulatory binding sites on GABA receptors has not been demonstrated. researchgate.net

The investigation into the binding modes of this compound and its analogs is complicated by the unknown precise molecular target. However, understanding the differential activity of the enantiomers (AO-242 and AO-294) is a key aspect of SAR studies for this compound. The observation that AO-294 and AO-242 differed significantly in their ability to suppress TBPS-induced hyperexcitability of hippocampal slices further highlights the importance of stereochemistry in their pharmacological profiles. nih.gov

Predicting the binding modes for analogs typically involves computational methods such as molecular docking, which can help to visualize how a ligand might interact with a potential target protein. While specific detailed data tables or predicted binding modes for this compound analogs were not extensively found in the search results, the principle behind such studies in drug discovery involves assessing how structural variations in analogs influence their fit and interactions within a hypothesized binding site. ijper.orgjyoungpharm.orgglobal-sci.com For compounds where the target is unknown or its interaction is complex (like this compound's effect on chloride influx without direct binding to known sites), predicting binding modes for analogs would likely involve exploring interactions with proposed targets or mechanisms, such as ion channels or proteins involved in neurotransmitter release or neuronal excitability. wikipedia.orgnih.govif-pan.krakow.pl

The lack of a clearly defined single binding site for this compound presents a challenge for traditional structure-based binding mode prediction of its analogs. However, SAR data, particularly the observed differences between enantiomers and their effects in various neuronal models, provide valuable insights for the rational design and synthesis of new analogs with potentially improved activity or selectivity.

Advanced Research Methodologies and Future Directions

Utilization of Advanced In Vitro Electrophysiological Techniques

Advanced in vitro electrophysiological studies have been crucial in dissecting the molecular actions of Losigamone (B1675148) on neuronal excitability. These techniques allow for precise measurements of ion channel function and synaptic transmission in isolated neuronal preparations.

Whole-cell voltage-clamp recordings from rat hippocampal neurons, both in brain slices and in culture, have been a key methodology. nih.gov This technique was employed to investigate the drug's effect on specific ion currents. Studies revealed that this compound (100-200 µM) decreases the amplitude of the persistent Na+ current (INaP) at depolarized membrane potentials. nih.gov The specificity of this action was confirmed by applying tetrodotoxin (B1210768) (TTX), a potent sodium channel blocker, which occluded the effect of this compound on the voltage-ramp-induced current, indicating the drug's target was indeed the INaP. nih.gov

Furthermore, researchers have utilized 36Cl influx assays in primary cultured spinal cord neurons to examine the effects of this compound on the GABAA receptor system. nih.gov These experiments demonstrated that this compound stimulates chloride influx, an effect that is inhibited by the GABA antagonists bicuculline (B1666979) and picrotoxin (B1677862). nih.gov This suggests an interaction with the GABAA receptor complex, although binding assays showed this compound does not displace ligands for the GABA, benzodiazepine (B76468), or picrotoxin binding sites. nih.gov

| Technique | Neuronal Preparation | Key Finding |

| Whole-Cell Voltage Clamp | Rat hippocampal neurons (slices and culture) | Decreases the amplitude of the persistent Na+ current (INaP). nih.gov |

| 36Cl Influx Assay | Rat spinal cord neurons | Stimulates chloride influx via a GABA-sensitive mechanism, without direct binding to classical GABAA receptor sites. nih.gov |

| Extracellular Field Recordings | Rat hippocampal slices | Antagonizes potassium-induced and TBPS-induced hyperexcitability. nih.gov |

Application of Diverse Animal Models of Epilepsy and Seizure

The anticonvulsant profile of this compound has been characterized using a variety of established animal models that represent different human seizure types. These in vivo models are essential for evaluating a compound's efficacy and spectrum of activity.

The Maximal Electroshock (MES) test, a widely used model for generalized tonic-clonic seizures, has been employed in both mice and rats. nih.govnih.govnih.gov In this model, an electrical stimulus is applied to induce a tonic hindlimb extension, and the ability of a drug to prevent this endpoint is measured. nih.gov this compound demonstrated significant efficacy against MES-induced seizures in rodents, which is a characteristic of drugs effective against generalized tonic-clonic seizures. nih.gov

Chemoconvulsant models have also been utilized. The pentylenetetrazol (PTZ) seizure model, which is considered a model for clonic and myoclonic seizures, showed that this compound is effective against PTZ-induced clonic convulsions in mice. nih.govcriver.com Additionally, the genetically epilepsy-prone DBA/2 mouse model, which is susceptible to audiogenic (sound-induced) seizures, has been used. nih.govnih.gov Studies in this model were particularly insightful, revealing that the S(+)-enantiomer of this compound dose-dependently inhibits clonic/tonic convulsions, whereas the R(-)-enantiomer was ineffective. nih.gov

| Animal Model | Species | Seizure Type Modeled | Key Finding for this compound |

| Maximal Electroshock (MES) | Rodents (Mice, Rats) | Generalized tonic-clonic | Exhibits significant anticonvulsant efficacy. nih.gov |

| Pentylenetetrazol (PTZ) | Mice | Clonic, myoclonic | Effective against PTZ-induced clonic convulsions. nih.gov |

| Audiogenic Seizure | DBA/2 Mice | Brainstem, reflex seizures | The S(+)-enantiomer provides dose-dependent protection. nih.gov |

| Kindling | Rats | Focal seizures, secondary generalization | N/A |

Investigating Pharmacoresistance Mechanisms at Molecular Targets

While this compound has been evaluated as an add-on therapy in patients with drug-resistant focal epilepsy, the specific molecular mechanisms of pharmacoresistance in relation to its targets are not extensively detailed in available research. cochranelibrary.comnih.gov Drug-resistant epilepsy affects approximately 30-40% of patients and is a major clinical challenge. nih.govmdpi.com Research into resistance often focuses on two main theories: the target hypothesis, where changes in the drug's molecular target (e.g., ion channels, receptors) reduce drug sensitivity, and the transporter hypothesis, involving overexpression of multidrug efflux transporters like P-glycoprotein at the blood-brain barrier.

Studies on this compound have not directly investigated its interaction with efflux transporters or specific mutations in its proposed targets (e.g., sodium channels, GABAA receptor subunits) that could confer resistance. However, its evaluation in patients already resistant to conventional antiepileptic drugs (AEDs) implies that its mechanism may circumvent some common resistance pathways. nih.govnih.gov The development of future research in this area could involve screening this compound against cell lines or animal models known to overexpress specific transporters or harbor mutations in ion channel genes associated with pharmacoresistance.

Unraveling Ambiguities in this compound's Full Mechanism of Action

A significant area of research has been the effort to define this compound's complete mechanism of action, which appears to be multifaceted and remains partially ambiguous. nih.gov Unlike many conventional AEDs that have a single, well-defined primary mechanism, this compound appears to influence multiple systems involved in neuronal excitability. epilepsysociety.org.uk

One key ambiguity lies in its interaction with the GABAergic system. While it clearly potentiates GABA-mediated inhibition by enhancing chloride influx, it does so without binding to the known GABA, benzodiazepine, or picrotoxin sites on the GABAA receptor. nih.govnih.gov This suggests an action at a novel, unidentified modulatory site on the chloride channel complex. nih.gov

Adding to the complexity, research has identified direct effects on voltage-gated ion channels. Specifically, this compound has been shown to decrease the persistent sodium current (INaP), a mechanism that would reduce neuronal hyperexcitability and suppress repetitive firing. nih.gov

Potential for Derivatization to Address Specific Biological Targets

The history of this compound's development and the distinct pharmacological profiles of its enantiomers highlight the potential for derivatization to create new compounds with more specific biological actions. This compound itself was identified through the pharmacological screening of analogues and derivatives of naturally occurring lactones found in Piper species, which led to the identification of several active tetronic acid derivatives. nih.gov

The clear separation of activities between its stereoisomers provides a strong rationale for this approach. nih.gov The S(+)-enantiomer possesses the ability to reduce excitatory amino acid release, a property not shared by the R(-)-enantiomer. nih.govnih.gov Both enantiomers, however, appear to possess GABA-potentiating properties. nih.gov This stereospecificity suggests that targeted chemical modifications to the this compound scaffold could be used to either isolate or enhance one of these mechanisms. For example, derivatives could be synthesized to optimize the inhibition of glutamate (B1630785) release for potential use in conditions driven by excitotoxicity, while other derivatives could be designed to maximize the unique modulatory effect on the GABAA receptor system. Such structure-activity relationship (SAR) studies are a cornerstone of modern drug development, aiming to improve potency, selectivity, and pharmacokinetic properties.

Contribution of this compound Research to Understanding Neurological Disorder Pathophysiology

The investigation into this compound has contributed to the broader understanding of the pathophysiology of epilepsy and other neurological disorders characterized by neuronal hyperexcitability. Its complex mechanism of action reinforces the concept that epilepsy is not solely a disorder of one neurotransmitter system or ion channel but rather a disruption of the delicate balance between neuronal excitation and inhibition. epilepsysociety.org.uk

The discovery of its effect on the persistent sodium current (INaP) added to the growing body of evidence implicating this specific current as a critical player in generating pathological firing patterns in epilepsy. nih.gov Unlike the transient sodium current responsible for the action potential upstroke, the INaP can contribute to sustained depolarization and is an important target for seizure control.

Furthermore, the unique way this compound modulates the GABA system—enhancing chloride flux without interacting with classical binding sites—suggests the existence of additional, previously uncharacterized allosteric sites on the GABAA receptor complex. nih.gov This opens new avenues for exploring the regulation of inhibitory neurotransmission and its dysfunction in pathological states. The enantiomer-specific effects on glutamate release also underscore how subtle structural changes in a molecule can engage entirely different pathophysiological pathways, from GABAergic deficits to glutamatergic excitotoxicity. nih.gov

Role in Guiding the Development of Future Anticonvulsant Compounds

The research and development path of this compound offers several guiding principles for the creation of future anticonvulsant drugs.

Multi-Target Approach: this compound serves as an example of a "multi-target" or "dirty drug" approach, where a single compound modulates several biological targets (sodium channels, GABA system, glutamate release). This can lead to a broader spectrum of activity and potentially greater efficacy in complex disorders like epilepsy, where multiple pathological mechanisms are at play.

Importance of Stereochemistry: The pronounced differences between the S(+) and R(-) enantiomers of this compound highlight the critical importance of investigating stereoisomers early in the drug development process. nih.gov Developing a single, more active enantiomer can lead to a more potent and specific drug with a potentially better therapeutic window.

Novel Modulatory Sites: The search for drugs that act on novel or unconventional targets is a key strategy for overcoming the limitations of existing therapies. This compound's interaction with a non-classical site on the GABAA receptor complex encourages researchers to look beyond well-trodden targets and explore new ways to modulate neuronal function. nih.gov

Natural Product Scaffolds: The origin of this compound's development from derivatives of natural lactones demonstrates the enduring value of natural products as a source of novel chemical scaffolds for drug discovery. nih.gov These complex molecules can provide starting points for synthesizing compounds with unique mechanisms of action.

By integrating these lessons, future drug discovery programs can more effectively design the next generation of therapies for epilepsy and other neurological disorders.

Q & A

Q. What experimental models are commonly used to evaluate Losigamone’s anticonvulsant efficacy?

this compound’s efficacy is tested in both in vivo and in vitro models. Key in vivo models include:

- Maximal Electroshock (MES) Test : Measures protection against tonic hindlimb extension in rodents (ED₅₀: 6.7 mg/kg in rats, 19.8 mg/kg in mice) .

- Pentylenetetrazol (PTZ)-Induced Seizures : Evaluates clonic seizure suppression (ED₅₀: 33.9 mg/kg in mice) .

- Audiogenic Seizures in DBA/2 Mice : Assesses genetic epilepsy susceptibility; S(+)-losigamone (20 mg/kg) showed 91% protection .

In vitro models include:

- Cortical Slice/Wedge Preparations : Measures spontaneous depolarizations and NMDA receptor-mediated activity. This compound (100–200 µM) reduced potassium/veratridine-stimulated glutamate/aspartate release .

- Hippocampal Hyperexcitability Models : this compound suppresses potassium-induced hyperexcitability in rat hippocampal slices .

Q. What is this compound’s proposed mechanism of action in reducing seizures?

this compound modulates excitatory and inhibitory neurotransmission:

- Inhibition of Excitatory Amino Acid Release : Reduces potassium/veratridine-evoked glutamate/aspartate release in cortical slices, likely via NMDA receptor antagonism .

- Enhancement of GABAergic Activity : Potentiates GABA-mediated chloride influx in spinal cord neurons (10⁻⁵ M), independent of direct GABA receptor binding .

- Voltage-Gated Sodium Channel Blockade : Inhibits late repetitive neuronal firing, similar to carbamazepine but with distinct kinetics .

Q. How are clinical trials for this compound as an add-on therapy designed?

Phase III trials follow a randomized, double-blind, placebo-controlled design:

- Population : Adults (>18 years) with refractory focal epilepsy .

- Dosage : 1200–1500 mg/day (divided into 3 doses) added to baseline AEDs .

- Primary Outcomes : ≥50% seizure reduction (RR 1.76 vs. placebo) and safety (dizziness RR 3.82) .

- Limitations : Short duration (8–12 weeks), no seizure freedom data reported .

Advanced Research Questions

Q. How do this compound’s enantiomers differ in pharmacological activity?

The racemic mixture (AO-33) contains two enantiomers:

- S(+)-Losigamone (AO-242) :

- R(+)-Losigamone (AO-294) :

Q. What contradictions exist between in vitro and in vivo findings on this compound’s NMDA receptor interactions?

- In Vitro : this compound (50–200 µM) reduces NMDA-mediated depolarizations in cortical wedges and inhibits glutamate release .

- In Vivo : No protection against NMDA-induced seizures in mice, unlike direct NMDA antagonists (e.g., MK-801) .

- Hypothesis : In vivo metabolism or compensatory pathways (e.g., GABA potentiation) may overshadow NMDA effects .

Q. How does this compound interact with hepatic enzyme-inducing AEDs?

Q. What methodological approaches resolve discrepancies in this compound’s efficacy across species?

- Dose-Response Calibration : ED₅₀ varies between species (e.g., MES ED₅₀: 6.7 mg/kg in rats vs. 19.8 mg/kg in mice) .

- Pharmacokinetic Profiling : Species-specific metabolism (e.g., CYP2A6 activity) explains differential exposure .

- Cerebrospinal Fluid (CSF) Sampling : Confirms brain penetration in non-responders .

Q. How do subchronic toxicity studies inform this compound’s safety profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.